(Z)-1-Bromo-1,2-diphenyl-2-(p-ethylphenyl)ethylene, also known as broparestrol, is a synthetic organic compound with significant applications in medicinal chemistry. The compound's chemical structure features a bromine atom attached to a diphenyl ethylene backbone, which contributes to its biological activity. Broparestrol is particularly noted for its role as a selective estrogen receptor modulator, making it relevant in the study of estrogen-related diseases.
The synthesis of (Z)-1-Bromo-1,2-diphenyl-2-(p-ethylphenyl)ethylene typically involves palladium-catalyzed cross-coupling reactions. This method allows for the formation of carbon-carbon bonds, which are crucial for constructing the complex structure of broparestrol.
The general synthetic route includes:
The molecular formula for (Z)-1-Bromo-1,2-diphenyl-2-(p-ethylphenyl)ethylene is C22H19Br. Its structure can be represented by the following key identifiers:
The compound exhibits geometric isomerism due to the presence of double bonds in its structure, which leads to distinct (E) and (Z) configurations.
Broparestrol can participate in several chemical reactions:
These reactions are important for modifying the compound's properties and enhancing its biological activity.
Broparestrol functions primarily through its interaction with estrogen receptors. It acts as an antagonist in certain tissues, inhibiting estrogen-mediated processes such as mammary gland development and prolactin secretion. This mechanism makes it a candidate for research into treatments for estrogen-related conditions, including breast cancer .
Broparestrol's log P value indicates its lipophilicity, which is significant for its biological activity and absorption characteristics .
Broparestrol has several scientific uses:
(Z)-1-Bromo-1,2-diphenyl-2-(p-ethylphenyl)ethylene represents a structurally complex brominated stilbene derivative with significance in medicinal chemistry and organic synthesis. Characterized by its stereospecific Z-configuration and polyaromatic architecture, this compound has emerged as a subject of interest in pharmacological research, particularly within the context of estrogen receptor modulation. Its synthesis requires precise stereochemical control to achieve the thermodynamically less stable Z-isomer, which imparts distinctive spatial and electronic properties compared to its E-counterpart. The presence of bromine at the vinylic position, combined with the p-ethylphenyl substituent, creates a sterically crowded chiral environment that influences both its physicochemical behavior and biological interactions [1] [3].
The systematic IUPAC name designates this compound as (Z)-1-Bromo-1,2-diphenyl-2-(4-ethylphenyl)ethene, precisely defining the relative positions of the phenyl rings and the stereochemistry of the bromo-substituted alkene. The compound is more commonly referenced under several synonyms in chemical literature and commercial catalogs:
The compound's molecular formula is definitively established as C22H19Br, comprising 22 carbon atoms, 19 hydrogen atoms, and one bromine atom. This formula corresponds to a calculated molecular weight of 363.29 g/mol, consistent with high-resolution mass spectrometry data reporting an exact mass of 362.067 g/mol [3] [4]. The molecular weight reflects the substantial hydrocarbon framework modified by a single heavy atom (bromine), which contributes significantly to the compound's density (1.259 g/cm³) and refractive index (1.629) [3].
The Chemical Abstracts Service (CAS) registry number 22393-63-1 serves as the unique global identifier for (Z)-1-Bromo-1,2-diphenyl-2-(p-ethylphenyl)ethylene, enabling unambiguous substance tracking across regulatory, commercial, and scientific domains [1] [3] [4]. Regulatory classifications include:
Initial synthetic routes to (Z)-1-Bromo-1,2-diphenyl-2-(p-ethylphenyl)ethylene emerged during mid-20th century explorations of halogenated stilbenes as potential therapeutic agents. The compound's synthesis typically proceeded through bromination of triphenylethylene precursors under stereocontrolled conditions to favor the Z-isomer, a challenging transformation given the thermodynamic preference for E-configurations in such systems. Early pharmacological screening identified structural analogs within this chemical class as possessing unexpected endocrine-modulating properties, spurring further investigation into structure-activity relationships. Though not comprehensively documented in available literature, its development parallels that of other brominated ethene derivatives explored for diverse biological activities, including antiviral and anticancer effects observed in structurally related compounds [7].
The compound's significance primarily resides in its structural relationship to known estrogen receptor modulators, particularly diethylstilbestrol derivatives. The Z-configuration of (Z)-1-Bromo-1,2-diphenyl-2-(p-ethylphenyl)ethylene creates a spatial arrangement of phenolic rings that mimics the natural steroidal A-ring geometry recognized by estrogen receptors. The p-ethylphenyl substituent provides enhanced lipophilicity compared to hydroxylated analogs, potentially influencing cell membrane permeability and receptor binding kinetics. While direct pharmacological data remains limited in public literature, its structural designation as cis-Broparestrol strongly suggests investigation within endocrine research programs, possibly as an intermediate in the development of selective estrogen receptor modulators (SERMs) or as a radioligand analog for receptor binding studies. This inference aligns with research on structurally similar bromoethene derivatives documented in pharmacological contexts [3] [7].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2